6-(p-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone
Description
6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core with various substituents, makes it an interesting subject for scientific research.
Properties
CAS No. |
23348-49-4 |
|---|---|
Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-7-19(8-10-20)22-17-21(18-5-3-2-4-6-18)23(27)26(24-22)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3 |
InChI Key |
RBYHFINQTIBONS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the 4-methoxyphenyl and phenyl groups can be done via nucleophilic substitution reactions.
Morpholinoethyl Group Addition: The morpholinoethyl group can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxy derivative, while reduction of the pyridazinone core could produce a dihydropyridazinone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridazin-3(2H)-one: Lacks the methoxyphenyl and morpholinoethyl groups.
6-(4-Methoxyphenyl)-4-phenylpyridazin-3(2H)-one: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)-4-phenylpyridazin-3(2H)-one: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and morpholinoethyl groups in 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one may confer unique biological properties and reactivity compared to its analogs. These substituents could influence the compound’s solubility, binding affinity to biological targets, and overall pharmacokinetic profile.
Biological Activity
6-(p-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone, commonly referred to as a pyridazinone derivative, is a synthetic organic compound with diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Structural Characteristics
The compound is characterized by its unique pyridazinone core, which includes a pyridine and hydrazine moiety. Its structure is defined by the following molecular formula and weight:
- Molecular Formula : C23H25N3O3
- Molecular Weight : 391.5 g/mol
- CAS Number : 23348-49-4
The structural diversity of this compound allows for various interactions with biological targets, making it an interesting subject in medicinal chemistry.
Research indicates that this compound exhibits significant biological activity primarily through its inhibition of methionine adenosyltransferase 2A (MAT2A). MAT2A plays a crucial role in the synthesis of S-adenosyl methionine (SAM), a key methyl donor involved in numerous biological processes including:
- Gene expression regulation
- Metabolism of neurotransmitters
Inhibition of MAT2A has therapeutic implications, particularly in cancer treatment, as it may affect cancers with deletions in the methylthioadenosine phosphorylase gene (MTAP) .
Biological Activities
- Anticancer Activity : The compound's ability to inhibit MAT2A suggests potential applications in cancer therapy. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting methylation processes essential for tumor growth.
- Neuroprotective Effects : Preliminary studies suggest that this compound may also have neuroprotective properties. It appears to modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Similar derivatives have demonstrated the ability to inhibit interleukin-1 beta (IL-1β) production, a key mediator in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of MAT2A | |
| Neuroprotection | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of IL-1β production |
Case Study: Cancer Cell Line Analysis
In a study evaluating the effects of this compound on various cancer cell lines, researchers found that treatment led to significant reductions in cell viability and increased rates of apoptosis. The study highlighted the compound's potential as a therapeutic agent against specific types of cancers characterized by MAT2A overexpression.
Neuroprotective Study
Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that administration improved cognitive function and reduced neuronal death, suggesting its utility in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
